molecular formula C19H22N2O5S2 B11339974 Ethyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11339974
M. Wt: 422.5 g/mol
InChI Key: YVFBAPQZMGKCRX-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride as the sulfonylating agent.

    Coupling with Benzoate Ester: The final step involves coupling the piperidine intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, potentially modulating neurological pathways. The thiophene sulfonyl group can enhance binding affinity and specificity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4,5-DIMETHYL-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with additional methyl groups and a thiophene carboxylate.

    1-(THIOPHENE-2-SULFONYL)-PIPERIDINE: Lacks the benzoate ester group.

Uniqueness

ETHYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to the combination of the piperidine ring, thiophene sulfonyl group, and benzoate ester. This combination provides a unique set of chemical properties and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N2O5S2/c1-2-26-19(23)15-5-7-16(8-6-15)20-18(22)14-9-11-21(12-10-14)28(24,25)17-4-3-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)

InChI Key

YVFBAPQZMGKCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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